2-(4-Methyl-pyrimidin-2-ylsulfanyl)-propionic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

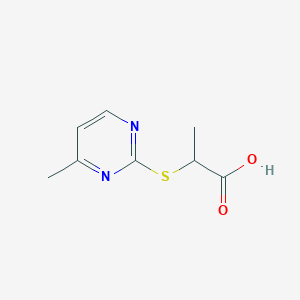

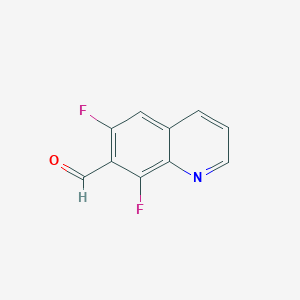

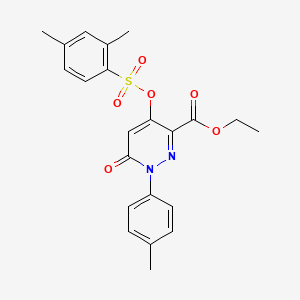

2-(4-Methyl-pyrimidin-2-ylsulfanyl)-propionic acid is a compound used for proteomics research . It has a molecular formula of C8H10N2O2S and a molecular weight of 198.24 .

Molecular Structure Analysis

The molecular structure of 2-(4-Methyl-pyrimidin-2-ylsulfanyl)-propionic acid is defined by its molecular formula, C8H10N2O2S . This indicates that the molecule is composed of 8 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(4-Methyl-pyrimidin-2-ylsulfanyl)-propionic acid are largely determined by its molecular structure. It has a molecular weight of 198.24 . More specific properties such as melting point, boiling point, and solubility would require additional experimental data.Aplicaciones Científicas De Investigación

Synthesis and Characterization

- 2-(4-Methyl-pyrimidin-2-ylsulfanyl)-propionic acid derivatives are used in the synthesis of various compounds with potential biological activities. For instance, a study demonstrated the synthesis of pyrimidine derivatives with antimicrobial activity by reacting this compound with sulfonyl chlorides and evaluating their in vitro antimicrobial properties (Mallikarjunaswamy et al., 2017).

Polymorphism and Molecular Structure

- Research has explored different polymorphic forms of 2-(pyrimidin-2-ylsulfanyl)acetic acid, revealing insights into its molecular structure and the angles formed between different parts of the molecule (Ramos Silva et al., 2011).

Potential Anti-Inflammatory and Analgesic Activities

- Some studies have synthesized derivatives of 2-(pyrimidin-2-ylsulfanyl)propionic acids and evaluated them for anti-inflammatory and analgesic activities, finding moderate effects in certain compounds (Kvita & Schweizer, 1989).

Applications in Heterocyclic Chemistry

- This compound is used in the synthesis of heterocyclic compounds. For example, a study explored the electrophilic heterocyclization of pyrazolo[3,4-d]pyrimidin-4(5H)-ones, showing the formation of various fused pyrimidine derivatives (Bentya et al., 2008).

Impact on Ionization and Chemical Properties

- Investigations into the ionization properties of 2-(pyrimidin-2-yl)acetic acid derivatives, focusing on the effect of substituents on its ionization, have provided valuable insights into the chemical behavior of these compounds (Brown & Waring, 1978).

Regioselective Synthesis and Reactions

- The compound's derivatives have been utilized in regioselective synthesis processes. For example, regioselective intramolecular electrophilic cyclization of related compounds yielded various fused pyrimidine derivatives, demonstrating the versatility of these compounds in synthetic chemistry (Kut et al., 2020).

Supramolecular Chemistry

- In the field of supramolecular chemistry, derivatives of this compound have been synthesized and investigated for their potential as ligands in co-crystallization, leading to the formation of novel supramolecular assemblies (Fonari et al., 2004).

Propiedades

IUPAC Name |

2-(4-methylpyrimidin-2-yl)sulfanylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2S/c1-5-3-4-9-8(10-5)13-6(2)7(11)12/h3-4,6H,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRTAVPJGMHSUIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)SC(C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methyl-pyrimidin-2-ylsulfanyl)-propionic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 4-(6-fluoro-1,2-dihydro-2-oxobenzo[d]imidazol-3-yl)piperidine-1-carboxylate](/img/structure/B2474945.png)

![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(3-fluoro-4-methylphenyl)oxalamide](/img/structure/B2474949.png)

![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2474956.png)

![ethyl 5-(4-(dimethylamino)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2474962.png)

![6-(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one](/img/structure/B2474966.png)